

Technical Guide: Propane-1-Sulfonyl Chloride Derivatives in Drug Discovery

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Compound of Interest

Compound Name:	<i>3-(Oxolan-3-yl)propane-1-sulfonyl chloride</i>
CAS No.:	1909309-63-2
Cat. No.:	B2417777

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Executive Summary

In the landscape of medicinal chemistry, alkyl sulfonyl chlorides are ubiquitous building blocks. However, Propane-1-sulfonyl chloride (CAS 10147-36-1) occupies a specific "Goldilocks" zone in Structure-Activity Relationship (SAR) studies. It offers a critical balance between the steric minimalism of methanesulfonyl (mesyl) groups and the hydrophobic bulk of aryl- or butyl-chains.

This guide moves beyond basic catalog data to provide a functional roadmap for researchers. We will explore the mechanistic nuances of sulfonylation using this reagent, establish a self-validating synthetic protocol, and analyze the specific pharmacological advantages of the -propylsulfonamide moiety in drug design.

Part 1: The Reagent Profile

Propane-1-sulfonyl chloride (

) is a moisture-sensitive electrophile.[1][2] Unlike its aromatic counterparts (e.g., Tosyl chloride), it lacks the stabilizing conjugation of a benzene ring, making it more susceptible to hydrolysis but also highly reactive toward nucleophiles.

Key Physicochemical Data

Property	Value	Implication for Experimental Design
Molecular Weight	142.60 g/mol	Calculation basis for stoichiometry.
Density	1.267 g/mL	High density aids in phase separation during aqueous workups.
Boiling Point	78-79 °C (15 mmHg)	Distillable, but vacuum required to prevent thermal decomposition.
Reactivity	High (Electrophilic S)	Requires anhydrous conditions; reacts violently with water.[3]
Storage	2-8°C, Inert Gas	Degrades to sulfonic acid and HCl upon moisture exposure.

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Scientist's Note: Commercial batches often contain trace HCl or sulfonic acid due to hydrolysis. If your yield is inexplicably low, check the reagent's quality by NMR (

or

). A broad peak >10 ppm often indicates sulfonic acid formation.

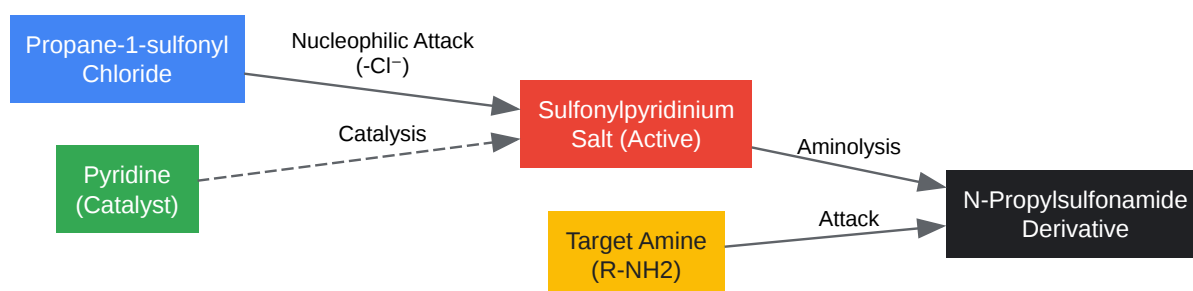
Part 2: Synthetic Methodology & Mechanism

The Mechanism: Why Pyridine Matters

While Triethylamine (TEA) or DIPEA are common bases, Pyridine is chemically superior for sulfonylations involving propane-1-sulfonyl chloride. Pyridine acts not just as a proton scavenger but as a nucleophilic catalyst.

- Activation: Pyridine attacks the sulfonyl sulfur, displacing chloride to form a highly electrophilic sulfonylpyridinium intermediate.
- Substitution: The amine nucleophile attacks this intermediate more rapidly than it would the free sulfonyl chloride.
- Elimination: Pyridine is regenerated (or protonated).

Visualization: Catalytic Cycle



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Figure 1: The catalytic role of pyridine in activating propane-1-sulfonyl chloride, facilitating rapid aminolysis.

Validated Protocol: Synthesis of N-Propylsulfonamides

This protocol is designed for scale-up reliability (100 mg to 10 g scale).

Reagents:

- Amine substrate (1.0 equiv)
- Propane-1-sulfonyl chloride (1.2 equiv)

- Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)
- DCM (Anhydrous)[4]

Step-by-Step Workflow:

- Preparation: Purge reaction vessel with
 . Dissolve amine in anhydrous DCM (0.1 M concentration).
- Base Addition: Add Pyridine. Cool mixture to 0°C. Cooling is critical to prevent sulfonylation of the pyridine ring or side reactions.
- Reagent Addition: Add propane-1-sulfonyl chloride dropwise over 10 minutes.
 - Observation: Fuming may occur (HCl release); ensure venting.
- Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
 - Checkpoint (TLC): Monitor disappearance of amine. If amine persists after 4h, add 0.2 equiv more chloride.
- Quench & Workup:
 - Dilute with DCM.[4]
 - Wash 1: 1M HCl (Cold). Purpose: Converts excess pyridine to water-soluble pyridinium salt.
 - Wash 2: Sat.
 . Purpose: Neutralizes residual acid.
 - Wash 3: Brine.[4]
- Isolation: Dry over
 , filter, and concentrate.

Part 3: Medicinal Chemistry Applications (SAR)

The

-propylsulfonamide moiety is a strategic tool in Lead Optimization. It modifies the physicochemical profile of a drug candidate without introducing the metabolic liability of aromatic rings (which can be oxidized) or the steric insignificance of a methyl group.

The "Propyl Effect" in Ligand Design

When docking into a protein binding pocket, the propyl chain offers:

- **Lipophilicity (LogP):** Increases membrane permeability compared to methyl analogs.
- **Flexible Hydrophobicity:** The 3-carbon chain can adopt gauche/anti conformations to fill hydrophobic pockets that are too small for a phenyl ring but too large for a methyl group.
- **Metabolic Stability:** Unlike ethyl groups (prone to dealkylation) or longer chains (prone to α -oxidation), the propyl group is relatively robust.

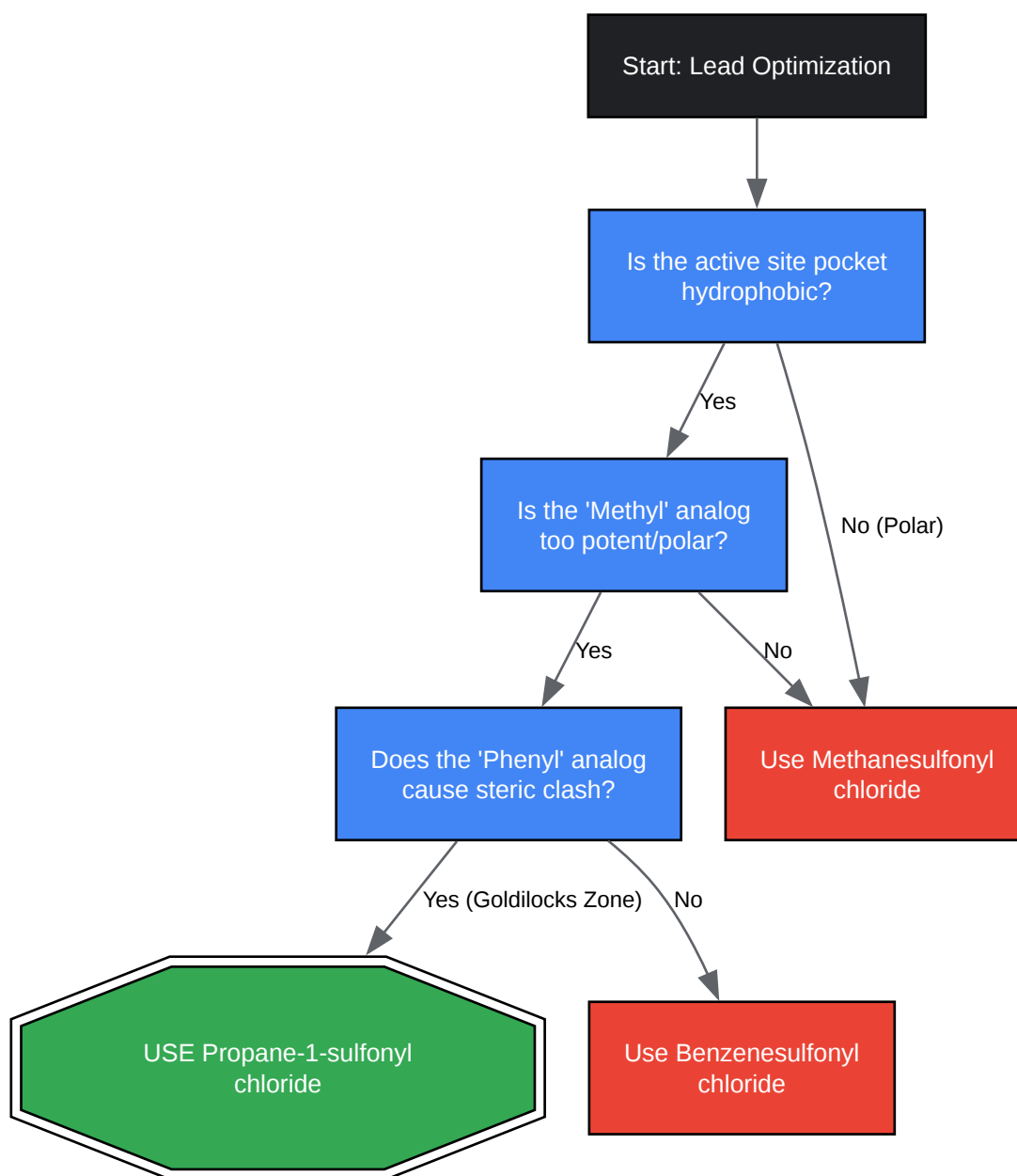
Comparative SAR Data

The following table illustrates the theoretical shift in properties when substituting sulfonyl tails on a generic benzenesulfonamide scaffold.

Substituent ()	LogP (Approx)	Steric Profile	Primary Application
Methyl ()	Baseline	Minimal	Solubility, polar contacts.
Ethyl ()	+0.5	Small	Minor adjustment.
n-Propyl ()	+1.0	Flexible/Medium	Filling hydrophobic pockets (e.g., COX-2).
Phenyl ()	+1.7	Rigid/Large	-stacking interactions.

Decision Logic for Researchers

Use the following logic tree to determine if Propane-1-sulfonyl chloride is the correct reagent for your optimization campaign.



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Figure 2: SAR Decision Tree for selecting alkyl sulfonyl chlorides during lead optimization.

Part 4: Advanced Functionalization

Beyond simple sulfonamides, propane-1-sulfonyl chloride is utilized in:

- Ionic Liquids: Reaction with methylimidazole yields 1-methyl-3-propylimidazolium propanesulfonate. These are used as green solvents and electrolytes.

- Agrochemicals: The propyl-sulfonyl moiety is found in specific herbicide classes where lipophilicity aids in leaf cuticle penetration.
- Cyclization Precursors: In complex synthesis, the propyl chain can be functionalized (e.g., via radical halogenation) to form sultams (cyclic sulfonamides).

References

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Sources

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